molecular formula C22H22N2O3S B6135572 N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6135572
分子量: 394.5 g/mol
InChIキー: VYKBXPKHUQAPMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways that regulate immune responses, and their dysregulation has been implicated in various autoimmune disorders and inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and other autoimmune diseases.

作用機序

BMS-986165 selectively inhibits TYK2, which plays a key role in the signaling pathways of several cytokines involved in immune responses, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and dampens the immune response, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. The compound has also been evaluated for its safety and tolerability in healthy volunteers and patients with psoriasis and lupus. In these studies, BMS-986165 was generally well-tolerated, with no serious adverse events reported.

実験室実験の利点と制限

One of the main advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and improves the safety profile of the compound. However, the selectivity of BMS-986165 may also limit its efficacy in certain disease indications where other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members play a more prominent role. In addition, the pharmacokinetics and pharmacodynamics of BMS-986165 may vary depending on the disease indication and patient population, which could impact the optimal dosing regimen.

将来の方向性

BMS-986165 represents a promising new approach for the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on evaluating the efficacy and safety of BMS-986165 in clinical trials, as well as exploring its potential for combination therapy with other targeted therapies or immunomodulatory agents. In addition, further studies are needed to elucidate the molecular mechanisms of TYK2 inhibition by BMS-986165 and to identify biomarkers that can predict patient response to the compound.

合成法

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methylphenylboronic acid with benzylamine to form the corresponding boronic acid intermediate. This intermediate is then coupled with N-(phenylsulfonyl)glycine methyl ester to form the target compound. The synthesis has been optimized to produce high yields and purity of the final product.

科学的研究の応用

BMS-986165 has been extensively studied in preclinical models of inflammatory diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, BMS-986165 has been shown to reduce inflammation and improve disease symptoms. The compound has also been evaluated in vitro and in vivo for its selectivity and potency against TYK2 and other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKBXPKHUQAPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。